molecular formula C20H27N3O2S B2870061 1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone CAS No. 1105232-61-8

1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2870061
CAS No.: 1105232-61-8
M. Wt: 373.52
InChI Key: NFBKORBUMCJSDO-UHFFFAOYSA-N
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Description

The compound “1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone” is a complex organic molecule. It contains several functional groups and structural features, including a thiazole ring, a piperazine ring, a phenyl ring, and an ethanone group .


Molecular Structure Analysis

The compound’s structure is likely to be determined by the arrangement and connectivity of its functional groups. The thiazole and piperazine rings, along with the phenyl and ethanone groups, would contribute to its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the thiazole ring might undergo reactions typical of heterocyclic compounds, while the piperazine ring might participate in reactions typical of secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis and Characterization

  • A study involved the synthesis and characterization of related compounds through condensation reactions, spectroscopic evidences (LCMS, 1H NMR, 13C NMR, IR), and X-ray diffraction studies. These compounds were evaluated for their antibacterial and anthelmintic activity, showing moderate effects in specific assays (Sanjeevarayappa et al., 2015).
  • Another research focused on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives, shedding light on their reactive sites and potential for further medicinal applications (Kumara et al., 2017).

Biological Evaluation

  • The antifungal properties of a novel antifungal compound from the 1,2,4-triazole class were explored, focusing on solubility thermodynamics and partitioning processes in biologically relevant solvents, highlighting its potential in lipophilic delivery pathways (Volkova et al., 2020).
  • Research on tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate aimed at synthesizing biologically active benzimidazole compounds, an intermediate step in drug discovery (Liu Ya-hu, 2010).

Antimicrobial and Anti-inflammatory Activity

  • Studies have synthesized a series of thiazolidinone and triazine-based derivatives linked with piperazine, evaluating them for antimicrobial activity against a spectrum of bacteria and fungi, providing insights into potential therapeutic agents (Patel et al., 2012).
  • The anti-inflammatory activity of specific compounds was assessed, revealing some compounds with significant in vitro anti-inflammatory activity, suggesting their potential use in treating inflammation-related disorders (Ahmed et al., 2017).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. It might also be interesting to study its biological activity and potential uses in medicine .

Properties

IUPAC Name

1-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-20(2,3)17-15-26-18(21-17)13-22-9-11-23(12-10-22)19(24)14-25-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBKORBUMCJSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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